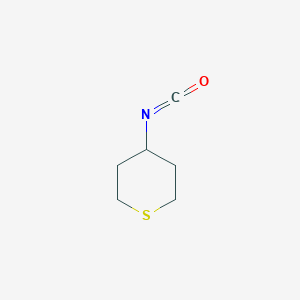

4-Isocyanatothiane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Isocyanatothiane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the isocyanate family and is commonly used in the synthesis of various organic compounds. In

Applications De Recherche Scientifique

- Isothiocyanates (ITCs) are bioactive compounds widely used in heterocycle synthesis, thiourea formation, and medicinal applications. Traditionally, ITCs are synthesized using toxic reagents like thiophosgene or carbon disulfide. However, recent research has shown that 4-Isocyanatothiane can be converted to ITCs using sulfur and catalytic amounts of amine bases (e.g., DBU or TBD). This sustainable approach minimizes toxic waste and achieves high yields .

- 4-Isocyanatothiane derivatives have been investigated for their antibacterial and antifungal properties. These compounds exhibit potential as antimicrobial agents, contributing to the fight against infectious diseases .

- In biochemistry, ITCs play a crucial role in the Edman degradation method for amino acid sequencing of peptides. 4-Isocyanatothiane can serve as an electrophile in bioconjugates, facilitating the study of protein interactions and modifications .

- Some ITCs, including those derived from 4-Isocyanatothiane, exhibit anti-cancer properties. These compounds may interfere with cancer cell growth and survival pathways, making them promising candidates for further investigation .

- 4-Isocyanatothiane derivatives have demonstrated anti-inflammatory and anti-microbial activities. These properties could be harnessed for developing novel therapeutic agents .

- The use of 4-Isocyanatothiane in sustainable isothiocyanate synthesis aligns with green chemistry principles. By optimizing reaction conditions and minimizing waste, researchers contribute to environmentally friendly processes .

Synthesis of Isothiocyanates

Antimicrobial Properties

Bioconjugates and Peptide Sequencing

Anti-Cancer Activity

Anti-Inflammatory and Anti-Microbial Effects

Green Synthesis and Sustainability

Mécanisme D'action

Isocyanates and Their General Mechanism of Action

Isocyanates are a group of reactive organic compounds that contain the isocyanate group (-N=C=O). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials .

Isocyanates are known for their reactivity, which is largely due to the electrophilic nature of the carbon in the isocyanate group. This makes them highly reactive towards a variety of nucleophiles including alcohols, amines, and even water . The reaction of isocyanates with these nucleophiles forms a variety of products, including ureas, urethanes, and biurets, depending on the specific reactants involved .

Biochemical Pathways

This can lead to changes in protein structure and function, potentially affecting various biochemical pathways .

Pharmacokinetics

They are typically metabolized and excreted rapidly .

Result of Action

These effects can include irritation of the eyes, skin, and respiratory tract, sensitization and allergic reactions, and in some cases, damage to the lungs .

Action Environment

The action of 4-Isocyanatothiane, like other isocyanates, can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity. Similarly, temperature and pH can also affect the reactivity of isocyanates .

Propriétés

IUPAC Name |

4-isocyanatothiane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLFSORNTZBSON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanatothiane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2389649.png)

![[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2389654.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2389658.png)

![3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol](/img/structure/B2389661.png)

![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)

![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2389667.png)